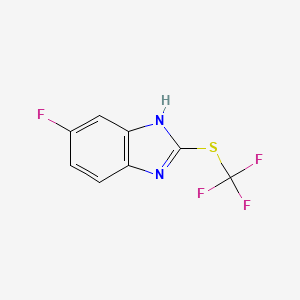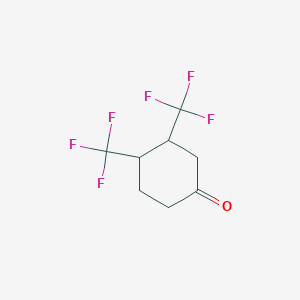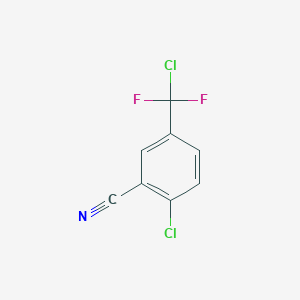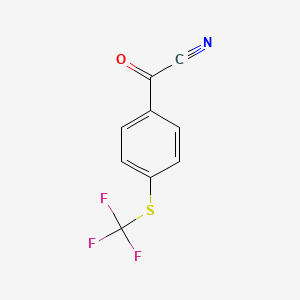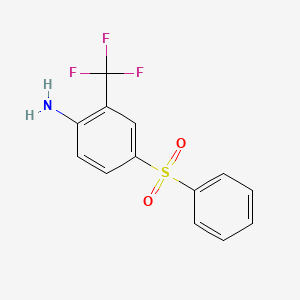
4-(Phenylsulfonyl)-2-trifluoromethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Phenylsulfonyl)-2-trifluoromethylaniline, also known as 4-PSTFA, is an aniline derivative with a wide range of applications in scientific research. It is a colorless, odorless, and water-soluble compound that is used in various biochemical and physiological experiments. 4-PSTFA has been studied extensively in the fields of biochemistry, pharmacology, and toxicology. Its unique chemical structure and properties make it an ideal choice for a variety of laboratory experiments.
科学研究应用
4-(Phenylsulfonyl)-2-trifluoromethylaniline has a wide range of applications in scientific research. It is used in various biochemical and physiological experiments, including those related to enzyme kinetics, protein structure and function, and cell signaling pathways. It has also been used to study the effects of drugs on the body, as well as the mechanisms of drug action. Additionally, 4-(Phenylsulfonyl)-2-trifluoromethylaniline has been used to study the pharmacokinetics of drugs and to develop targeted drug delivery systems.
作用机制
The mechanism of action of 4-(Phenylsulfonyl)-2-trifluoromethylaniline is not fully understood. However, it is believed that the compound binds to specific proteins in the body, which then triggers a series of biochemical reactions. These reactions are then responsible for the observed effects of the compound.
Biochemical and Physiological Effects
4-(Phenylsulfonyl)-2-trifluoromethylaniline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of prostaglandins and leukotrienes. It has also been shown to inhibit the activity of certain ion channels, such as the voltage-gated potassium channel and the voltage-gated calcium channel. Additionally, 4-(Phenylsulfonyl)-2-trifluoromethylaniline has been shown to modulate the activity of certain neurotransmitters and to have anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
4-(Phenylsulfonyl)-2-trifluoromethylaniline has several advantages for laboratory experiments. It is water-soluble and has a low toxicity, making it safe to use in experiments. Additionally, it is relatively inexpensive and can be easily synthesized in the laboratory. However, it is important to note that 4-(Phenylsulfonyl)-2-trifluoromethylaniline is a relatively new compound and its effects are not yet fully understood. Therefore, it is important to be cautious when using this compound in experiments.
未来方向
There are a number of potential future directions for 4-(Phenylsulfonyl)-2-trifluoromethylaniline research. These include further studies into the compound’s mechanism of action, its effects on various biochemical and physiological processes, and its potential applications in drug development and delivery. Additionally, further research into the compound’s safety and toxicity profile is needed. Finally, further research into the compound’s potential therapeutic applications is warranted.
合成方法
4-(Phenylsulfonyl)-2-trifluoromethylaniline can be synthesized through a three-step reaction. The first step involves reacting 4-bromophenylsulfonyl chloride with 2-trifluoromethylaniline in the presence of a base, such as potassium hydroxide. The second step involves the formation of a sulfonamide by reacting the product of the first step with a secondary amine, such as 2-aminoethanol. The third and final step involves the hydrolysis of the sulfonamide to form 4-(Phenylsulfonyl)-2-trifluoromethylaniline.
属性
IUPAC Name |
4-(benzenesulfonyl)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S/c14-13(15,16)11-8-10(6-7-12(11)17)20(18,19)9-4-2-1-3-5-9/h1-8H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIHQIFFEFWOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylsulfonyl)-2-trifluoromethylaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



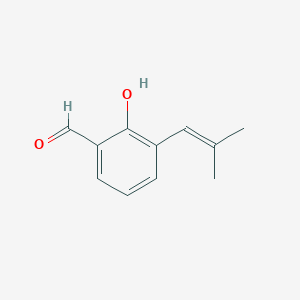



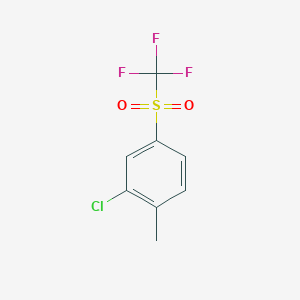
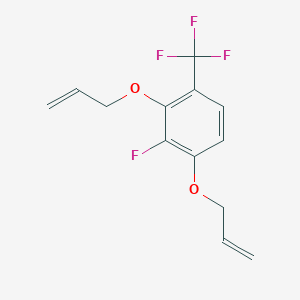
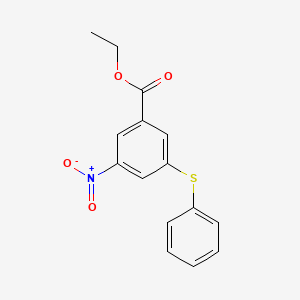
![4-[3,'5'-Bis(trifluoromethyl)phenoxy]phthalonitrile](/img/structure/B6311092.png)
